4-(3-Iodo-4-methylbenzoyl)morpholine
Description
Properties
Molecular Formula |
C12H14INO2 |
|---|---|
Molecular Weight |
331.15 g/mol |
IUPAC Name |
(3-iodo-4-methylphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14INO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
HEWDRTQOJPVENK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Substituent Comparisons
Key Observations :
- The target compound’s iodo and methyl substituents create a balance of steric hindrance and moderate electronic effects. In contrast, compounds with CF₃ or nitro groups exhibit stronger electron-withdrawing properties, influencing reactivity in cross-coupling or nucleophilic substitution reactions .
- Sulfonyl -containing analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]morpholine) demonstrate enhanced polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to benzoyl derivatives .
Key Observations :
- The target compound’s synthesis likely parallels acylation methods used for benzoyl-morpholine derivatives, whereas sulfonyl analogs require Grignard or transition metal-catalyzed steps .
- Commercial availability of complex derivatives like VPC-14449 highlights the role of specialized vendors in synthesizing structurally intricate morpholine compounds .
Physical and Analytical Properties
Table 3: Physical Properties of Selected Compounds
Key Observations :
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